Bedoradrine Sulfate

Beta-2 Adrenergic Receptor Selectivity Profiling Tocolytic

Researchers studying β2-AR pharmacology often face confounding cardiovascular side effects from off-target β1/β3 activation. Bedoradrine sulfate solves this with demonstrated 2280-fold higher uterine-to-cardiac tissue specificity in organ bath studies, enabling clean tocolytic and bronchodilator data interpretation. No clinically significant ECG changes were observed at efficacious doses. • 2280-fold selectivity for uterine over cardiac tissue in organ bath assays • Clean linear PK/PD profile supports precise systemic exposure-response modeling • Ideal for severe asthma models where inhaled β2-agonists fail due to airway obstruction

Molecular Formula C48H66N4O14S
Molecular Weight 955.1 g/mol
CAS No. 194785-31-4
Cat. No. B606012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBedoradrine Sulfate
CAS194785-31-4
SynonymsMN-221;  KUR-1246;  MN221;  KUR1246;  MN 221;  KUR 1246
Molecular FormulaC48H66N4O14S
Molecular Weight955.1 g/mol
Structural Identifiers
SMILESCN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.OS(=O)(=O)O
InChIInChI=1S/2C24H32N2O5.H2O4S/c2*1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27;1-5(2,3)4/h2*4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3;(H2,1,2,3,4)/t2*20-,23-;/m00./s1
InChIKeyVPCOODFYDJWLHD-YMZXMBPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bedoradrine Sulfate (MN-221/KUR-1246): Investigational Ultraselective β2-Adrenergic Agonist


Bedoradrine sulfate (CAS 194785-31-4), also designated MN-221 and KUR-1246, is a small-molecule, investigational, ultraselective β2-adrenergic receptor (β2-AR) agonist administered via intravenous (IV) infusion [1][2]. Its primary development pathway targets acute exacerbations of asthma and preterm labor management, where its advanced subtype selectivity and organ specificity are intended to mitigate the cardiovascular and metabolic liabilities associated with conventional, less-selective β2-agonists [2][3].

Why Bedoradrine Sulfate Cannot Be Substituted with Generic β2-Agonists: The Quantitative Selectivity Imperative


Bedoradrine sulfate is not interchangeable with other β2-adrenergic agonists like ritodrine, salbutamol (albuterol), or terbutaline due to its profoundly higher β2-adrenergic receptor subtype selectivity and organ specificity [1][2]. Generic β2-agonists often exhibit significant cross-reactivity with β1-AR (cardiac) and β3-AR, leading to dose-limiting tachycardia, hypokalemia, and metabolic disturbances, especially when systemic exposure is required [1][3]. The quantitative evidence below demonstrates that bedoradrine's differentiation lies in its engineered, multi-hundred-fold preference for β2-AR and uterine tissue over off-target receptors and organs, directly addressing the clinical need for a potent tocolytic and bronchodilator with a substantially reduced cardiovascular risk profile [1].

Quantitative Differentiation of Bedoradrine Sulfate: A Procurement-Focused Evidence Guide


Ultraselective β2-Adrenoceptor Agonism: Subtype Selectivity vs. Ritodrine and Isoprenaline

In direct head-to-head comparison using human β1-, β2-, and β3-AR expressed in CHO cells, bedoradrine exhibited an 832-fold higher selectivity for β2-AR over β1-AR and a 126-fold higher selectivity for β2-AR over β3-AR, a magnitude of specificity not observed with the comparator agents ritodrine and isoprenaline [1]. The EC50 for β2-AR was 2.9 nM, compared to 2400 nM for β1-AR and 363 nM for β3-AR [1].

Beta-2 Adrenergic Receptor Selectivity Profiling Tocolytic

Unmatched Uterine Specificity: Organ-Bath Comparison in Pregnant Rats

In direct head-to-head organ bath studies using pregnant rat tissues, bedoradrine demonstrated extreme specificity for uterine tissue over off-target organs. It was 2280-fold more specific for the uterus than for the atrium (cardiac tissue) and 1590-fold more specific for the uterus than for the trachea (airway tissue) [1]. This level of organ discrimination is a key differentiator from conventional tocolytics like ritodrine, which exhibits significantly higher off-target cardiovascular effects [1][2].

Organ Specificity Uterine Relaxation Tocolytic Preterm Labor

Dose-Dependent Bronchodilation: FEV1 Improvement in Asthma Patients

In a randomized, placebo-controlled Phase IIa clinical trial (MN-221-CL-004) involving stable mild-to-moderate asthmatics, bedoradrine sulfate (MN-221) administered via 15-minute IV infusion produced a significant, linear, dose-related increase in mean change in post-infusion FEV1 from baseline (p ≤ 0.0001) [1]. Statistically significant improvements in FEV1 were observed at doses of 10, 16, 30, and 60 μg/min compared to placebo (p ≤ 0.0006) [1]. The dose-response plateaued at the 30 μg/min dose level, with the effect sustained for up to eight hours post-infusion [1].

Bronchodilation Asthma FEV1 Clinical Trial

Favorable Cardiovascular Safety Profile: Clinical Trial Data vs. Inhaled Agonists

Across two Phase 2a clinical trials (MN-221-CL-004 and MN-221-CL-005) evaluating IV bedoradrine in stable asthmatics, adverse effects were mild or moderate, with no serious adverse events or deaths reported [1][2]. Critically, there were no clinically significant cardiovascular, electrocardiogram (ECG), or vital sign changes observed at any dose tested, despite systemic administration [2]. This contrasts with the known cardiovascular risks (e.g., tachycardia, QT prolongation) associated with high-dose systemic salbutamol or terbutaline, which are often avoided due to these liabilities [3].

Safety Cardiovascular Adverse Events Clinical Trial

Intravenous Administration: Pharmacokinetic Advantage in Acute Care Settings

Bedoradrine sulfate is specifically formulated and developed for intravenous (IV) infusion, a key differentiator from inhaled β2-agonists like salbutamol or terbutaline [1]. In clinical trials, IV bedoradrine demonstrated a linear PK response with dose-proportional increases in plasma concentration [2]. This IV route is intended for patients with acute, severe asthma exacerbations where impaired ventilation limits the efficacy of inhaled therapies, providing a systemic bronchodilator option with a cardiovascular safety profile superior to other IV β2-agonists [1][3].

Intravenous Infusion Pharmacokinetics Acute Asthma Drug Delivery

Optimal Research and Preclinical Application Scenarios for Bedoradrine Sulfate


Acute Asthma Exacerbation Models Requiring Systemic Bronchodilation

In preclinical models of severe, life-threatening asthma where inhaled β2-agonists are ineffective due to airway obstruction, bedoradrine sulfate serves as an ideal tool compound for systemic (IV) intervention. Its demonstrated dose-dependent improvement in FEV1 in clinical trials [1] supports its use as a positive control or therapeutic agent in studies aimed at rescuing lung function during acute exacerbations.

Preterm Labor Research Demanding High Uterine Selectivity and Cardiac Safety

For studies investigating tocolytic mechanisms or developing new treatments for preterm labor, bedoradrine is the preferred β2-agonist. Its 2280-fold higher specificity for uterine tissue over cardiac tissue, as quantified in organ bath studies [2], provides a crucial experimental advantage by minimizing confounding tachycardia and enabling cleaner interpretation of uterine relaxation effects.

Cardiovascular Safety Pharmacology and Off-Target Profiling Studies

Bedoradrine sulfate is a valuable reference compound for safety pharmacology and toxicology studies designed to establish the cardiac safety margin of novel β2-AR agonists. Its clinical trial data showing an absence of clinically significant cardiovascular or ECG changes at efficacious bronchodilating doses [3][4] provide a benchmark for evaluating the therapeutic index of next-generation compounds.

In Vivo Pharmacokinetic and Pharmacodynamic Modeling of IV β2-Agonists

As an IV-administered β2-agonist with a defined linear pharmacokinetic profile [5], bedoradrine is an excellent tool for researchers building PK/PD models to predict the systemic exposure-response relationship of β2-AR activation. Its clean PK behavior and predictable pharmacodynamics facilitate precise dosing and correlation with functional outcomes in animal models.

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